Tandospirone citrate
Overview
Description
Tandospirone citrate is a compound primarily used as an anxiolytic and antidepressant medication. It belongs to the azapirone class of drugs and is known for its selective partial agonist activity at the 5-HT1A receptor. This compound is marketed under the brand name Sediel and is commonly used in Japan and China for the treatment of anxiety and depressive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tandospirone citrate involves the reaction of tandospirone with citric acid. A solution of citric acid in acetone is prepared by dissolving citric acid in acetone. Tandospirone is then dissolved in a mixture of acetone and ether. The citric acid solution is added dropwise to the tandospirone solution while heating and stirring to complete the reaction. The mixture is then allowed to cool to room temperature, filtered, washed, and dried under reduced pressure to obtain this compound as a white powder .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent ratios, and reaction times, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tandospirone citrate undergoes various chemical reactions, including:
Oxidation: Tandospirone can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert tandospirone into reduced forms.
Substitution: Tandospirone can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of tandospirone .
Scientific Research Applications
Tandospirone citrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: this compound is studied for its effects on neurotransmitter systems and its potential role in modulating biological pathways.
Medicine: It is extensively researched for its therapeutic effects in treating anxiety, depression, and other psychiatric disorders.
Mechanism of Action
Tandospirone citrate exerts its effects primarily through its action as a partial agonist at the 5-HT1A receptor. By binding to this receptor, it modulates the release of serotonin, a neurotransmitter involved in mood regulation. This modulation leads to anxiolytic and antidepressant effects. This compound has high selectivity for the 5-HT1A receptor and does not significantly interact with other serotonin receptor subtypes or neurotransmitter systems .
Comparison with Similar Compounds
Buspirone: Another azapirone with similar anxiolytic properties but different pharmacokinetic profiles.
Gepirone: Shares structural similarities with tandospirone and is also used for anxiety and depression.
Ipsapirone: Another 5-HT1A receptor partial agonist with comparable therapeutic effects.
Uniqueness of Tandospirone Citrate: this compound is unique due to its specific binding affinity and intrinsic activity at the 5-HT1A receptor. It has a favorable side effect profile compared to other anxiolytics, with minimal sedation and low potential for dependence .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGUJHNIWGCKM-DPFKZJTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112457-95-1 | |
Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tandospirone citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TANDOSPIRONE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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